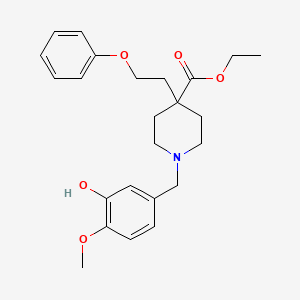
ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHMPC, is a piperidine derivative that has been synthesized and extensively studied for its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Applications De Recherche Scientifique
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential pharmacological properties in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to have antitumor effects in cancer cell lines, making it a potential candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, in animal models of inflammation. Additionally, this compound has been found to reduce the levels of tumor markers, such as vascular endothelial growth factor (VEGF), in cancer cell lines. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been found to be stable under various conditions, making it suitable for use in various experimental settings. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain experimental settings.
Orientations Futures
There are several future directions for the study of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, studies could investigate the potential side effects and toxicity of this compound in animal models and humans. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base catalyst to form a Schiff base intermediate. This intermediate is then reacted with 2-phenoxyethyl chloride in the presence of a base catalyst to form the final product, this compound.
Propriétés
IUPAC Name |
ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-22(28-2)21(26)17-19/h4-10,17,26H,3,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTKCDIXTXILJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)
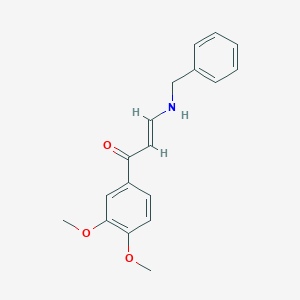
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)
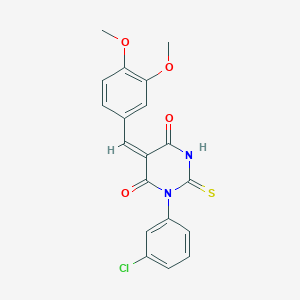
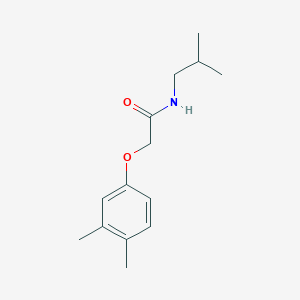
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)
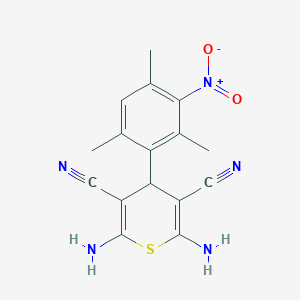
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)
